Cas no 174685-34-8 (Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate)
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
- BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID, 2,5-DIOXO-, 1,4-DIMETHYL ESTER
- SCHEMBL11950285
- DB-333983
- A811683
- 1,4-DIMETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE
- 57293-62-6
- CLBVWTVQGKNXMK-UHFFFAOYSA-N
- Dimethyl2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
- ZB0566
- 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid dimethyl ester
- 174685-34-8
- dimethyl 2,5-bis(oxidanylidene)bicyclo[2.2.2]octane-1,4-dicarboxylate
- AKOS015917361
-
- Inchi: 1S/C12H14O6/c1-17-9(15)11-3-4-12(6-7(11)13,8(14)5-11)10(16)18-2/h3-6H2,1-2H3
- InChI Key: CLBVWTVQGKNXMK-UHFFFAOYSA-N
- SMILES: O=C1CC2(C(=O)OC)C(CC1(C(=O)OC)CC2)=O
Computed Properties
- Exact Mass: 254.07903816g/mol
- Monoisotopic Mass: 254.07903816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 86.7Ų
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201502-1g |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester |
174685-34-8 | 95% | 1g |
$916 | 2021-08-05 | |
| Chemenu | CM201502-1g |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester |
174685-34-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A359051-1g |
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate |
174685-34-8 | 95+% | 1g |
$992.0 | 2024-04-22 |
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Suppliers
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS No. 174685-34-8): A Comprehensive Overview
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, identified by its CAS number 174685-34-8, is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of bicyclic dicarboxylates, characterized by its unique structural framework and functional groups, which make it a promising candidate for various applications in drug discovery and material science.
The molecular structure of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate consists of a bicyclo[2.2.2]octane core substituted with two ester groups and two carbonyl functionalities. This arrangement imparts remarkable stability and reactivity, making it an intriguing subject for synthetic chemists and biologists alike. The presence of multiple reactive sites within the molecule allows for diverse chemical modifications, enabling the development of novel derivatives with tailored properties.
In recent years, the pharmaceutical industry has seen a surge in interest towards heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has been extensively studied for its potential role in modulating various biological pathways. Its unique structural features have been hypothesized to contribute to its ability to interact with biological targets, making it a valuable scaffold for drug design.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have leveraged its reactive sites to develop libraries of derivatives that exhibit a range of biological activities. For instance, studies have shown that certain analogs derived from Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. These findings have opened up new avenues for the development of anti-inflammatory agents.
The synthesis of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct this molecule with high precision and yield. These advancements have not only facilitated further research but also paved the way for large-scale production.
The compound's stability under various conditions has also been a subject of interest. Studies have demonstrated that Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate remains stable under both acidic and basic conditions, suggesting its potential applicability in environments where other molecules might degrade rapidly. This stability could be particularly advantageous in drug formulations where shelf life is a critical factor.
In addition to its pharmaceutical applications, Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has shown promise in material science research. Its rigid bicyclic structure makes it an excellent candidate for designing polymers with specific mechanical properties. Researchers are exploring its potential use in creating high-performance materials that exhibit enhanced durability and flexibility.
The interdisciplinary nature of this compound underscores its importance in modern science. By bridging the gap between organic chemistry and biology, it offers a versatile platform for innovation across multiple fields. As research continues to uncover new applications and derivatives, the significance of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is likely to grow even further.
The future directions of research on this compound are multifaceted and exciting. One area of focus is the exploration of its pharmacological properties in greater detail. By conducting more comprehensive biological assays, scientists aim to identify new therapeutic targets and understand the mechanisms by which this compound exerts its effects.
Another promising direction is the development of novel synthetic routes that could improve the efficiency and scalability of producing Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. By optimizing synthetic protocols, researchers hope to reduce costs and make this compound more accessible for industrial applications.
The integration of computational methods into the study of this compound has also been gaining traction recently.
Molecular modeling techniques can provide valuable insights into how this molecule interacts with biological targets at an atomic level.
These insights can guide the design of more effective derivatives with enhanced binding affinity and selectivity.
By combining experimental data with computational predictions,
scientists can accelerate the discovery process significantly.
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